![molecular formula C6H5BrN4O B12949976 3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a methoxy group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the desired compound in good-to-excellent yields . Another approach involves the use of Sonogashira coupling reactions, where 3-bromo-6-methyl-1,2,4,5-tetrazines are coupled with terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction reactions can modify the functional groups present on the compound.
科学的研究の応用
3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting c-Met and VEGFR-2 kinases.
Antibacterial Activity: The compound has shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Material Science: It is utilized in the synthesis of heat-resistant explosives and other advanced materials.
作用機序
The mechanism of action of 3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
類似化合物との比較
Similar Compounds
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine: Similar in structure but with different substitution patterns.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring but are fused to a pyridine ring instead of a pyrazine ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Another derivative with different substituents that exhibit unique biological activities.
Uniqueness
3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine and methoxy substituents contribute to its effectiveness as a kinase inhibitor and its potential in antibacterial applications.
特性
分子式 |
C6H5BrN4O |
|---|---|
分子量 |
229.03 g/mol |
IUPAC名 |
3-bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4O/c1-12-5-3-11-4(2-8-5)9-10-6(11)7/h2-3H,1H3 |
InChIキー |
QWUBUWNEQUCBPU-UHFFFAOYSA-N |
正規SMILES |
COC1=CN2C(=NN=C2Br)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


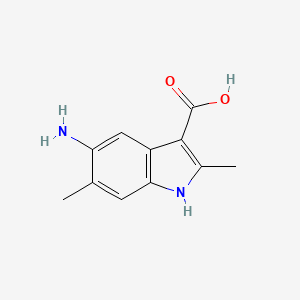
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)
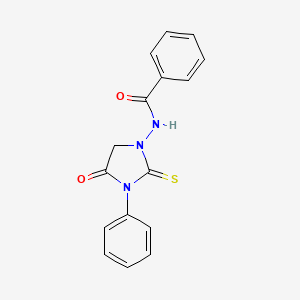
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)


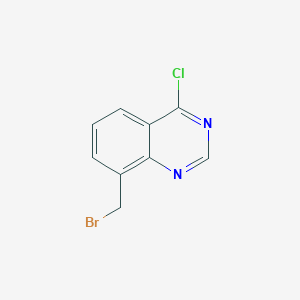

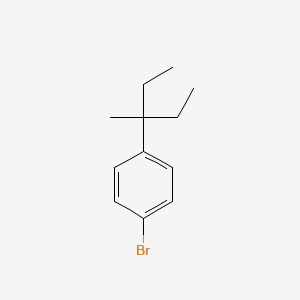

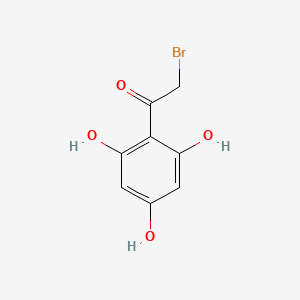
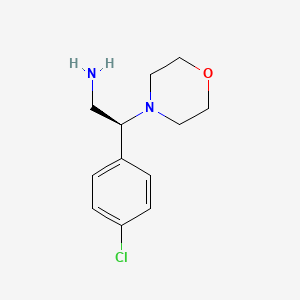
![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)

